potassium butyl hydrogen phosphate
Description
Properties
CAS No. |
53126-06-0 |
|---|---|
Molecular Formula |
C4H10KO4P |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
potassium butyl hydrogen phosphate |
InChI |
InChI=1S/C4H11O4P.K/c1-2-3-4-8-9(5,6)7;/h2-4H2,1H3,(H2,5,6,7);/q;+1/p-1 |
InChI Key |
XAACWXXRFIOVSG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOP(=O)([O-])[O-].[K+].[K+] |
physical_description |
Liquid |
Related CAS |
1623-15-0 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies for Dipotassium Butyl Phosphate and Analogues
Direct Esterification and Neutralization Approaches
Direct methods are foundational in the synthesis of alkyl phosphates. They typically involve the reaction of an alcohol with a phosphorus (V) precursor, followed by neutralization to yield the desired potassium salt.
Synthesis from Butanol and Phosphorus Precursors
A primary route to butyl phosphate (B84403) involves the direct reaction of butanol with a suitable phosphorus precursor, such as phosphorus oxychloride or phosphoric acid. The reaction of n-butanol with phosphorus oxychloride is a common method for producing tributyl phosphate. who.inteagleschem.com This process can be adapted to produce monobutyl and dibutyl phosphates, which are the precursors to dipotassium (B57713) butyl phosphate. The reaction stoichiometry between the alcohol and the phosphorus precursor is a critical factor in determining the distribution of mono-, di-, and tri-substituted phosphate esters. For instance, reacting phosphoric acid with a mixture of butyl and isobutyl alcohols, followed by neutralization with potassium hydroxide (B78521), yields mixed potassium salts of the butyl esters. ontosight.ai Similarly, potassium butyl phosphate is described as the salt formed from the reaction of phosphoric acid and butanol, followed by neutralization with potassium hydroxide. ontosight.ai
The general method for preparing alkyl phosphates involves reacting an alcohol like n-butanol with phosphorus oxychloride in the presence of a base such as pyridine (B92270) to scavenge the hydrogen chloride byproduct. orgsyn.org The resulting butyl phosphoric acid can then be neutralized with a potassium base, like potassium hydroxide (KOH), to form dipotassium butyl phosphate. ontosight.aisigmaaldrich.com
Table 1: Synthesis of Alkyl Phosphates from Alcohols and Phosphorus Precursors
| Alcohol | Phosphorus Precursor | Base/Neutralizing Agent | Product | Reference |
|---|---|---|---|---|
| n-Butanol | Phosphorus Oxychloride | Pyridine / NaOH | Tributyl Phosphate | orgsyn.org |
| Butanol | Phosphoric Acid | Potassium Hydroxide | Potassium Butyl Phosphate | ontosight.ai |
| Butyl/Isobutyl Alcohol Mix | Phosphoric Acid | Potassium Hydroxide | Mixed Potassium Bu/iso-Bu Phosphates | ontosight.ai |
Formation via Oxidation of Phosphite (B83602) Intermediates
An alternative strategy involves the oxidation of phosphorus (III) compounds, specifically phosphites, to their corresponding phosphate (P(V)) forms. This route often begins with the synthesis of a dialkyl phosphite, such as dibutyl phosphite (also known as dibutyl phosphonate), which exists in tautomeric equilibrium with its P(III) form. acs.orgnoaa.govnih.gov
Dibutyl phosphite can be oxidized to dibutyl phosphate. acs.orgresearchgate.net This transformation can be achieved using various oxidizing agents. For example, a process for preparing potassium di-tert-butyl phosphate involves the oxidation of di-tert-butyl phosphite with potassium permanganate (B83412) in the presence of potassium bicarbonate. chemicalbook.com This method highlights a direct route to the potassium salt from a phosphite precursor. A similar two-step process to produce di-tert-butyl potassium phosphate starts from PCl₃ and uses a hydrogen peroxide/catalytic potassium iodide mediated oxidation of di-tert-butyl phosphite, achieving an 81% yield. figshare.com
The Pudovik reaction, which involves the addition of dialkyl phosphites to carbonyl compounds to form α-hydroxy phosphonates, is another relevant synthetic pathway in organophosphorus chemistry. tandfonline.comnih.govmdpi.com While this reaction primarily forms C-P bonds, subsequent modifications and rearrangements can lead to phosphate derivatives. researchgate.netorganic-chemistry.org
Derivatization from Related Alkyl Phosphate Precursors
Dipotassium butyl phosphate can also be synthesized by modifying existing alkyl phosphate or phosphonate (B1237965) structures. These methods include hydrolysis of esters to generate the required acid functionality for salt formation and the attachment of functional groups to the alkyl chain.
Hydrolysis and Salt Formation of Dialkyl Phosphonates and Phosphates
The controlled hydrolysis of dialkyl phosphates or phosphonates is a key method for producing monoalkyl phosphate precursors. The hydrolysis of dialkyl phosphonates, (RO)₂PHO, can be controlled to yield monoalkyl hydrogen phosphonates, RO(HO)PHO. rsc.orgrsc.org For instance, the heterogeneous hydrolysis of di-n-butyl phosphonate has been shown to be a satisfactory method for synthesizing n-butyl hydrogen phosphonate, provided the reaction mixture is well agitated. rsc.org
Similarly, dialkyl phosphates can be hydrolyzed to monoalkyl phosphates, although this reaction can be slow for unactivated esters and may require elevated temperatures or specific catalysts. tandfonline.com The hydrolysis of phosphonate monoesters has been studied in detail, typically occurring in acidic solutions. cdnsciencepub.com Once the mono- or dibutyl phosphoric acid is formed, it can be converted to its potassium salt. The synthesis of calcium alkyl phosphates, for example, is carried out by precipitation from aqueous solutions containing alkyl phosphoric acids and a calcium salt. mdpi.com A similar principle applies to the formation of dipotassium butyl phosphate using a suitable potassium salt.
Table 2: Hydrolysis Conditions for Phosphate and Phosphonate Esters
| Starting Material | Hydrolysis Condition | Product | Reference |
|---|---|---|---|
| Dimethyl Methylphosphonate | Acidic Hydrolysis | Methylphosphonic Acid | mdpi.com |
| Di-n-butyl Phosphonate | Heterogeneous Aqueous Hydrolysis | n-Butyl Hydrogen Phosphonate | rsc.org |
| Diethyl Phosphonates | Alkaline Hydrolysis (aq. Acetone) | Ethyl Phosphonic Acid | mdpi.com |
Preparation of Functionalized Alkyl Phosphate Esters
The synthesis of analogues of dipotassium butyl phosphate often involves creating esters with functionalized alkyl chains. These functionalities can introduce specific properties to the molecule. For example, dibutyl-3-hydroxybutyl phosphate is a known metabolite of tributyl phosphate and can be formed via biological or radiolytic processes. glpbio.com The synthesis of such hydroxy-functionalized phosphates can also be achieved through targeted chemical reactions. A two-step strategy combining sonochemistry and enzymatic reduction has been used to prepare optically active dialkyl(4-(hydroxyalkyl)phenyl)phosphates. acs.org
Process Optimization and Scalability Studies
For the industrial production of dipotassium butyl phosphate and its analogues, the optimization of synthetic processes and their scalability are crucial. Research has focused on improving yields, simplifying procedures, and making the synthesis more efficient and environmentally friendly.
One area of optimization is the use of phase-transfer catalysts (PTC). A process for preparing chloromethyl di-tert-butylphosphate, a related compound, involves reacting potassium di-tert-butylphosphate with chloromethyl chlorosulfate (B8482658) in the presence of a base and a phase-transfer catalyst like tetrabutylammonium (B224687) sulfate (B86663). google.com The rational selection of the base, PTC, and stabilizing additives can lead to significantly optimized yields and improved product purity. figshare.comresearchgate.net Ether-based solvents such as tert-butyl methyl ether are often employed in these optimized processes. google.comgoogle.com
Another optimization strategy involves reducing or eliminating the use of solvents. A solvent-free synthesis of tris(4-hydroxybutyl acrylate) phosphate has been demonstrated, highlighting a greener approach to production. researchgate.net For purification and recovery, aqueous two-phase systems, such as an acetone/dipotassium hydrogen phosphate (K₂HPO₄) system, have been investigated and optimized using response surface methodology for separating products like butanol from fermentation broths. researchgate.net
Investigation of Reaction Conditions and Catalysis
The synthesis of dialkyl phosphates, such as dipotassium butyl phosphate, can be achieved through several routes, often involving the reaction of an alcohol with a phosphorylating agent. The conditions of these reactions, including temperature, solvent, and the presence of a catalyst, are critical factors that influence the reaction's efficiency and the distribution of products.
One common approach involves the reaction of an alcohol with phosphorus oxychloride, followed by hydrolysis. cir-safety.org Alternatively, the reaction between an alcohol and pyrophosphoric acid can yield alkyl phosphates. mdpi.com For instance, the synthesis of alkyl phosphoric acids using butanol-1 and pyrophosphoric acid has been carried out, which are precursors to the potassium salts. mdpi.com
The choice of base and solvent plays a significant role. In the synthesis of di-tert-butyl potassium phosphate, a close analogue, potassium bicarbonate is used as the base in water. chemicalbook.com Other bases like sodium carbonate or potassium carbonate have also been employed in the presence of an organic solvent like dichloromethane (B109758) or tetrahydrofuran. google.com The use of a phase-transfer catalyst, such as tetrabutylammonium sulfate or tetrabutylammonium chloride, can be beneficial in biphasic systems. google.com
Catalysis in phosphorylation reactions is an active area of research. Lewis acids have been shown to catalyze the phosphorylation of alcohols. rsc.org For example, aluminum triflate (Al(OTf)₃) has been used as a catalyst for the reaction of alcohols with diethyl phosphite. rsc.org Transition-metal catalysis is another avenue, although it can be challenging due to the strong interaction between phosphorus and transition metals. thieme-connect.com Nevertheless, rhodium and palladium complexes have been utilized to catalyze the cleavage of P-P bonds in diphosphines, enabling the transfer of organophosphorus groups. thieme-connect.com Organocatalysis also presents a promising strategy for the synthesis of organophosphorus compounds. frontiersin.orgnih.gov
The reaction temperature is another crucial parameter. For the synthesis of di-tert-butyl potassium phosphate, the reaction is often initiated at a low temperature (e.g., in an ice bath) and then allowed to proceed at room temperature or slightly elevated temperatures (e.g., 60 °C). chemicalbook.com Mild temperature conditions, typically between 15 to 25°C, have been reported for the synthesis of related compounds to minimize decomposition. google.com
Table 1: Selected Reaction Conditions for the Synthesis of Dialkyl Phosphate Analogues
| Phosphorylating Agent | Alcohol | Base/Catalyst | Solvent | Temperature | Reference |
| Di-tert-butyl phosphite | - | Potassium bicarbonate / Potassium permanganate | Water | 5 - 20 °C | chemicalbook.com |
| Chloromethyl chlorosulfate | - | Sodium carbonate or Potassium carbonate / Tetrabutylammonium sulfate or chloride | Dichloromethane or Tetrahydrofuran | 15 - 25 °C | google.com |
| Diethyl phosphite | Diphenylmethanol | Aluminum triflate (Al(OTf)₃) | Dichloroethane | 40 °C | rsc.org |
| Pyrophosphoric acid | Butanol-1 | - | Benzene (optional) | Room Temperature | mdpi.com |
High Purity Synthesis Techniques
Achieving high purity is essential for many applications of dipotassium butyl phosphate. Several techniques are employed during and after the synthesis to purify the product.
Recrystallization is a common and effective method for purifying solid products. In the preparation of high-purity dipotassium phosphate, a controlled cooling and crystallization process is employed. google.com By carefully managing the temperature reduction, the crystal growth can be controlled to be gradual and uniform, which significantly reduces the inclusion of inorganic impurities within the crystals. google.com The addition of an organic solvent to the reaction solution can also aid in the removal of organic impurities. google.com
Following the initial reaction, purification steps often involve filtration to remove solid byproducts, such as manganese dioxide in reactions involving potassium permanganate. chemicalbook.com The use of decolorizing carbon (activated charcoal) is also a standard procedure to remove colored impurities from the solution before crystallization. chemicalbook.com The product is then typically isolated by evaporation of the solvent in vacuo. chemicalbook.com
For laboratory-scale and high-purity applications, chromatographic techniques can be utilized. While not explicitly detailed for dipotassium butyl phosphate in the provided context, column chromatography is a standard method for purifying organophosphorus compounds.
An improved synthesis of di-tert-butyl potassium phosphate highlights a two-step process starting from phosphorus trichloride (B1173362) (PCl₃), which leverages an oxidation step with hydrogen peroxide and catalytic potassium iodide to provide the product in high yield and purity. researchgate.net This indicates that the choice of the synthetic route itself is a primary factor in achieving a high-purity final product.
Table 2: Purification Techniques for Dialkyl Phosphate Analogues
| Technique | Purpose | Details | Reference |
| Recrystallization | Removal of inorganic and organic impurities | Controlled cooling to promote uniform crystal growth. Addition of an organic solvent. | google.com |
| Filtration | Removal of solid byproducts | Vacuum filtration to remove solids like manganese dioxide. | chemicalbook.com |
| Decolorizing Carbon | Removal of colored impurities | Addition of decolorizing carbon followed by heating and filtration. | chemicalbook.com |
| In vacuo Evaporation | Isolation of the final product | Removal of the solvent under reduced pressure to obtain the crude or purified salt. | chemicalbook.com |
| Optimized Synthetic Route | Inherent purity improvement | A two-step process from PCl₃ with H₂O₂/KI oxidation for high purity di-tert-butyl potassium phosphate. | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of Butyl Phosphate Potassium Salts
Nucleophilic Substitution Reactions and Phosphorylating Capabilities
The presence of a highly polarized P–O bond and the anionic character of the phosphate (B84403) group in dipotassium (B57713) butyl phosphate render it a potent nucleophile and an effective phosphorylating agent. These characteristics are central to its utility in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. The bimolecular nucleophilic substitution (SN2) reaction at a phosphorus center is a fundamental process in many biological and synthetic transformations.
Potassium salts of butyl phosphates, notably potassium di-tert-butylphosphate, readily undergo nucleophilic substitution reactions with organic substrates containing halogen atoms, such as iodo- or chloroalkanes. In these reactions, the phosphate anion acts as the nucleophile, displacing the halide leaving group to form a new phosphate ester bond. This reactivity is a cornerstone of its application as a synthetic intermediate.
For instance, potassium di-tert-butylphosphate has been shown to react with complex chloromethyl compounds in the synthesis of pharmaceutically relevant molecules. One documented example is its reaction with N-(1-(chloromethyl)-2-oxo-1,2-dihydropyridin-4-yl)-2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzamide in ethyl acetate (B1210297), facilitated by a catalyst such as tetrabutylammonium (B224687) iodide (TBAI), to produce di-tert-butyl([4-(2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzamido)-2-oxopyridin-1-(2H)-yl)methyl) phosphate. This transformation highlights the utility of butyl phosphate potassium salts in constructing intricate molecular architectures.
The general scheme for this type of reaction can be represented as: (RO)2P(O)O-K+ + R'–X → (RO)2P(O)OR' + KX where R is a butyl group, R' is an organic moiety, and X is a halogen.
The reaction conditions for these nucleophilic substitutions are typically mild, often proceeding at or near room temperature in a suitable organic solvent. The choice of solvent and the potential use of a phase-transfer catalyst can influence the reaction rate and yield.
A significant application of butyl phosphate potassium salts is in the derivatization of functional groups, particularly in the context of prodrug synthesis. Potassium di-tert-butyl phosphate serves as a key phosphorylating agent for the preparation of N-phosphonooxymethyl prodrugs. These prodrugs are designed to enhance the bioavailability of active pharmaceutical ingredients (APIs). The phosphate group can be cleaved in vivo, either through enzymatic action or spontaneous hydrolysis, to release the active drug.
This strategy allows for improved drug delivery, and in some cases, enables injectable formulations for drugs that are otherwise administered as tablets. The use of potassium di-tert-butyl phosphate in this context is valuable for its ability to introduce a phosphate moiety onto a drug molecule, thereby modifying its physicochemical properties, such as solubility and membrane permeability.
Beyond prodrugs, these salts are employed in the synthesis of a variety of organic compounds, including:
Pyridone amides, which have applications as modulators of sodium channels.
Substituted pyrrolidine-2-carboxamides.
Water-soluble azole antifungal compounds.
Substituted azaindole compounds.
The versatility of butyl phosphate potassium salts in functional group derivatization stems from their reliable reactivity and the stability of the resulting phosphate ester linkage under many synthetic conditions.
Coordination Chemistry and Metal Complexation Studies
The butyl phosphate anion is an effective ligand for a wide range of metal ions, owing to the donor capacity of its oxygen atoms. The coordination chemistry of butyl phosphates is rich and varied, encompassing discrete mononuclear and polynuclear complexes, as well as extended polymeric structures. The specific nature of the resulting metal-ligand assembly is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, the presence of ancillary ligands, and the reaction conditions.
Di-tert-butyl phosphate (dtbp-), the anion derived from the corresponding phosphoric acid, exhibits diverse ligand behavior in its complexes with transition metals. It can coordinate to metal centers in a monodentate fashion through one of its phosphoryl oxygen atoms, or it can act as a bridging ligand, connecting two or more metal centers.
In the presence of ancillary ligands, such as imidazole (B134444) or 3,5-dimethylpyrazole (B48361), mononuclear transition metal complexes of di-tert-butyl phosphate can be isolated. For example, the reaction of cobalt(II) acetate with di-tert-butyl phosphoric acid in the presence of imidazole leads to the formation of the octahedral complex [Co(dtbp)2(imz)4]. In this structure, the di-tert-butyl phosphate ligands are monodentate, occupying the axial positions, while the four imidazole ligands coordinate in the equatorial plane. A similar zinc(II) complex, [Zn(dtbp)2(imz)4], is isostructural.
When a bulkier ancillary ligand like 3,5-dimethylpyrazole is used with cobalt(II), a tetrahedral complex, [Co(dtbp)2(3,5-dmp)2], is formed. In this case, the di-tert-butyl phosphate ligands are also monodentate. The coordination geometry is influenced by the steric demands of the ligands.
In the absence of strongly coordinating ancillary ligands, the di-tert-butyl phosphate anion often acts as a bridging ligand, leading to the formation of polymeric structures. For instance, complexes with the general formula [M(dtbp)2]n (where M = Mn, Cu) have been synthesized and structurally characterized. In the manganese complex, there are alternating triple and single di-tert-butyl phosphate bridges between adjacent Mn2+ ions. In the copper analog, uniform double di-tert-butyl phosphate bridges connect the Cu2+ centers. These polymeric structures highlight the ability of the butyl phosphate ligand to facilitate the assembly of extended networks.
The table below summarizes the coordination modes of the di-tert-butyl phosphate ligand in some representative transition metal complexes.
| Metal Ion | Ancillary Ligand | Complex Stoichiometry | Coordination Geometry | dtbp Binding Mode |
| Co(II) | Imidazole | [Co(dtbp)2(imz)4] | Octahedral | Monodentate |
| Zn(II) | Imidazole | [Zn(dtbp)2(imz)4] | Octahedral | Monodentate |
| Co(II) | 3,5-Dimethylpyrazole | [Co(dtbp)2(3,5-dmp)2] | Tetrahedral | Monodentate |
| Mn(II) | None | [Mn(dtbp)2]n | Polymeric | Bridging |
| Cu(II) | None | [Cu(dtbp)2]n | Polymeric | Bridging |
Under specific reaction conditions, butyl phosphate ligands can facilitate the formation of well-defined polynuclear metal clusters. A notable example is the synthesis of transition metal phosphate cages of the type [M4(μ4-O)(dtbp)6] (where M = Co, Zn). These clusters are prepared from the corresponding metal acetates and di-tert-butyl phosphoric acid. The core of these structures consists of a tetrametalate unit with a central μ4-oxo ligand, surrounded by six bridging di-tert-butyl phosphate ligands.
These clusters can serve as precursors for the synthesis of mononuclear complexes. For example, the addition of an auxiliary ligand like imidazole to these tetrameric clusters can lead to their fragmentation, yielding mononuclear species such as [Co(dtbp)2(imz)4].
The characterization of these metal-butyl phosphate clusters relies on a combination of analytical techniques:
Single-crystal X-ray diffraction: This is the definitive method for determining the precise three-dimensional arrangement of atoms in the cluster, including metal-metal distances and ligand coordination modes.
Spectroscopic methods: Infrared (IR) spectroscopy is useful for identifying the vibrational modes of the phosphate group, which can provide insights into its coordination. UV-Vis spectroscopy can probe the electronic transitions associated with the metal centers, offering information about their coordination environment.
Thermoanalytical techniques: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal decomposition of these clusters, which is relevant to their potential application as precursors for metal phosphate materials.
The thermal decomposition of these clusters at elevated temperatures typically results in the elimination of the organic components (e.g., as isobutene and water), yielding the corresponding metal pyrophosphates or metaphosphates.
The interaction of butyl phosphate derivatives with lanthanide (Ln) and actinide (An) cations is of significant interest, particularly in the context of nuclear fuel reprocessing. Tri-n-butyl phosphate (TBP) is a widely used extractant in the PUREX (Plutonium and Uranium Recovery by Extraction) process for separating uranium and plutonium from spent nuclear fuel. The primary degradation product of TBP is dibutyl phosphoric acid (HDBP), which can strongly complex with actinides and affect the efficiency of the separation process.
The complexation of uranyl nitrate (B79036) (UO2(NO3)2) with TBP has been studied extensively. In organic solvents, TBP typically coordinates to the uranyl ion through its phosphoryl oxygen atom, forming complexes such as [UO2(NO3)2(TBP)2]. The nitrate ions are also coordinated to the uranium center.
Dibutyl phosphoric acid forms strong complexes with actinides, which can complicate their stripping from the organic phase during reprocessing. For example, the presence of HDBP in the organic phase can lead to the retention of uranium(VI) due to the formation of stable uranyl-dibutyl phosphate complexes.
Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the electronic structure and bonding in actinide-TBP complexes. For the [Pu(NO3)4·2TBP] complex, these studies have shown a significant degree of ionic character in the Pu–O bonds with both the TBP and nitrate ligands. Such calculations help to explain the high selectivity of TBP for the extraction of Pu(IV).
While much of the research has focused on solvent extraction systems, there is growing interest in the fundamental coordination chemistry of lanthanides and actinides with various organophosphorus ligands, including butyl phosphates. These studies are crucial for developing new separation technologies and for understanding the behavior of these elements in different chemical environments. The coordination of lanthanide ions with organophosphate ligands is also being explored for the development of new magnetic materials.
Hydrolytic Stability and Degradation Mechanism Research
The hydrolytic stability of dipotassium butyl phosphate is a critical aspect of its chemical behavior, influencing its persistence and transformation in aqueous environments. The degradation of this organophosphate salt proceeds through distinct mechanisms under acidic and basic conditions, leading to the formation of various products.
Acid-Catalyzed Hydrolysis Kinetics and Products
Under acidic conditions, the hydrolysis of the dibutyl phosphate anion, the conjugate acid of dipotassium butyl phosphate, has been investigated, revealing a temperature-dependent degradation process. Research conducted in a 2.0 mol/L nitric acid medium indicates that the hydrolysis rate increases exponentially with temperature. xml-journal.net The reaction follows pseudo-first-order kinetics, and the primary degradation products have been identified as butanol, butyric acid, propionic acid, mono-butyl phosphate, and inorganic phosphate ions. xml-journal.net
The kinetics of this acid-catalyzed hydrolysis have been quantified, providing insight into the reaction rates and the energy requirements for the degradation process. The hydrolysis rate constants were determined at elevated temperatures, and from this data, the activation energy and pre-exponential factor for the first-order reaction were calculated. xml-journal.net
Interactive Data Table: Kinetic Parameters for the Acid-Catalyzed Hydrolysis of Dibutyl Phosphate in 2.0 mol/L HNO₃
| Temperature (°C) | First-Order Rate Constant (k₁) (s⁻¹) | Second-Order Rate Constant (k₂) (s⁻¹) |
| 110 | 6.30 x 10⁻³ | 3.10 x 10⁻³ |
| 150 | 2.10 x 10⁻¹ | 1.98 x 10⁻¹ |
Activation Energy (Ea) for the first-order reaction: 111.0 kJ/mol xml-journal.net Pre-exponential Factor (A) for the first-order reaction: 9.38 x 10¹² s⁻¹ xml-journal.net Activation Energy (Ea) for the second-order reaction: 135.2 kJ/mol xml-journal.net Pre-exponential Factor (A) for the second-order reaction: 1.09 x 10¹⁶ s⁻¹ xml-journal.net
The identified degradation products suggest a stepwise process involving the cleavage of the ester bonds. The initial hydrolysis of dibutyl phosphate yields mono-butyl phosphate and butanol. Subsequent degradation of mono-butyl phosphate leads to the formation of inorganic phosphate. The presence of butyric and propionic acids indicates that oxidation of the butyl group may also occur under these conditions.
Base-Catalyzed Hydrolysis Pathways
The hydrolysis of organophosphate esters under basic conditions generally involves a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. For dialkyl phosphates like dibutyl phosphate, the stability in alkaline solutions is notable. Some sources indicate that dibutyl phosphate is stable in alkaline solutions, suggesting that the rate of hydrolysis is significantly slower compared to its triester parent compound, tributyl phosphate.
(C₄H₉O)₂PO₂⁻ + OH⁻ → C₄H₉OPO₃²⁻ + C₄H₉OH
C₄H₉OPO₃²⁻ + OH⁻ → PO₄³⁻ + C₄H₉OH
Advanced Applications in Chemical Sciences and Materials Engineering
Precursors for Advanced Inorganic Materials Synthesis
The controlled thermal decomposition of organophosphate precursors like dipotassium (B57713) butyl phosphate (B84403) provides a reliable route to high-purity, homogenous inorganic phosphate materials. This approach offers advantages in controlling stoichiometry and morphology, which are crucial for the performance of the final material.
Dipotassium butyl phosphate serves as a valuable single-source precursor for the synthesis of advanced metal phosphate ceramics. Alkali metal di-tert-butyl phosphates, closely related to dipotassium butyl phosphate, have been demonstrated as effective precursors for both homo- and heterometallic inorganic phosphate materials. For instance, the potassium salt of di-tert-butyl phosphate can be synthesized and subsequently reacted with other metal acetates to form complex phosphate polymers. nih.gov
A notable example is the synthesis of a mixed-metal phosphate polymer, [CaK(μ-H₂O)₃(μ-dtbp)₃]n, which upon thermal decomposition in the temperature range of 400-800 °C, yields phase-pure calcium potassium metaphosphate, CaK(PO₃)₃. nih.gov This method allows for the creation of nano-sized ceramic phosphates with controlled composition. The thermogravimetric analysis of these precursors reveals that the thermally labile tert-butyl groups are lost between 300-500 °C, leading to the formation of the desired organic-free phosphate material. nih.gov
Furthermore, di-tert-butylphosphate potassium salt is utilized in the preparation of Nasicon-type phosphates, such as KTi₂(PO₄)₃. sigmaaldrich.com These materials are of significant interest as fast ion conductors and for their low thermal expansion properties, making them suitable for various high-technology applications. sigmaaldrich.com The use of organophosphate precursors like dipotassium butyl phosphate facilitates the low-temperature synthesis of these complex ceramic materials.
In the field of biomedical engineering, calcium phosphate-based biomaterials are extensively used for bone repair and regeneration due to their chemical similarity to the inorganic component of bone. nih.govnih.gov Alkyl phosphates, including butyl phosphates, are effective precursors for the synthesis of these biocompatible ceramics. mdpi.comresearchgate.net
Research has demonstrated the synthesis of calcium butyl phosphate, which can be subsequently transformed into biphasic calcium phosphate (BCP) ceramics through thermal treatment. mdpi.com BCP ceramics, a mixture of hydroxyapatite (B223615) (HA) and β-tricalcium phosphate (β-TCP), are highly valued for their controlled bioresorbability and osteoconductivity. researchgate.netnjit.edu The thermal decomposition of calcium butyl phosphate leads to a complex phase transformation, resulting in a biphasic mixture of calcium pyrophosphate (Ca₂P₂O₇) and tricalcium phosphate (Ca₃(PO₄)₂). mdpi.com Powders thermally treated in the 400–600 °C range are recommended as single precursors for these biphasic bioceramics. mdpi.com
The synthesis of calcium alkyl phosphates is typically achieved through a precipitation reaction from aqueous solutions containing the alkyl phosphoric acid and a calcium salt, such as calcium nitrate (B79036). researchgate.net The resulting calcium alkyl phosphates, including calcium butyl phosphate, are white powders. mdpi.com The thermal behavior of these precursors is critical in determining the final composition and properties of the bioceramic. For calcium butyl phosphate, decomposition occurs in three stages, with the cleavage of the alkyl chain initiating at around 290 °C. mdpi.com
| Precursor | Thermal Treatment (°C) | Resulting Ceramic Phase | Ca/P Ratio of Ceramic | Reference |
| Calcium butyl phosphate | 600 | Mixture of Hydroxyapatite (HAp) and Calcium Metaphosphate (Ca(PO₃)₂) with some CaO | HAp: 1.67, Ca(PO₃)₂: 0.5 | mdpi.com |
| Calcium butyl phosphate | 1000 | Mixture of β-Tricalcium Phosphate (β-TCP) and β-Calcium Pyrophosphate (β-CPP) | β-TCP: 1.5, β-CPP: 1 | mdpi.com |
Role as Synthetic Intermediates in Organic Transformations
Dipotassium butyl phosphate and its analogues are crucial reagents in organic synthesis, particularly in the pharmaceutical industry, where they serve as key building blocks for the creation of complex bioactive molecules and prodrugs designed to have improved physicochemical properties.
A significant application of dipotassium butyl phosphate is in the synthesis of phosphonooxymethyl prodrugs. This prodrug strategy is employed to enhance the aqueous solubility and bioavailability of parent drugs, especially those containing tertiary amine functionalities. nih.govchemicalbook.com The synthesis typically involves the reaction of the parent drug with a phosphorylating agent derived from dipotassium butyl phosphate.
The di-tert-butyl analogue, di-tert-butyl potassium phosphate, is commonly used to prepare chloromethyl di-tert-butyl phosphate. chemicalbook.com This reagent then reacts with the parent drug, and subsequent deprotection of the tert-butyl groups yields the phosphonooxymethyl prodrug. nih.govresearchgate.net This approach has been successfully applied to a variety of drugs, including the antifungal agent ravuconazole (B1678830) and drugs such as cinnarizine, loxapine, and amiodarone. nih.govnih.gov These prodrugs are designed to be stable in aqueous solution but are readily converted back to the active parent drug in the body by enzymatic cleavage, often by alkaline phosphatase. nih.govresearchgate.net
The synthesis of the phosphonooxymethyl ether analogue of ravuconazole, BMS-379224, which entered clinical evaluation, was achieved using bis-tert-butyl chloromethylphosphate, a reagent prepared from the corresponding potassium salt. nih.gov
| Parent Drug | Prodrug Type | Intermediate Reagent | Key Benefit | Reference |
| Cinnarizine | N-phosphonooxymethyl | Di-tert-butyl chloromethyl phosphate | Improved water solubility | nih.gov |
| Loxapine | N-phosphonooxymethyl | Di-tert-butyl chloromethyl phosphate | Improved water solubility | nih.gov |
| Amiodarone | N-phosphonooxymethyl | Di-tert-butyl chloromethyl phosphate | Improved water solubility | nih.gov |
| Ravuconazole | Phosphonooxymethyl ether | Bis-tert-butyl chloromethylphosphate | Water-soluble prodrug for IV formulation | nih.gov |
Beyond its role in prodrug synthesis, dipotassium butyl phosphate is a precursor to versatile reagents for the synthesis of a broad range of specialty chemicals. Chloromethyl di-tert-butyl phosphate, synthesized from di-tert-butyl potassium phosphate, is a key nucleophilic intermediate. chemicalbook.com
This intermediate is utilized in the preparation of:
Water-soluble azole antifungal compounds. chemicalbook.com
Pyridone amides that act as modulators of sodium channels. chemicalbook.com
2,4-pyrimidinediamine compounds. chemicalbook.com
Substituted pyrrolidine-3-carboxamides. chemicalbook.com
Substituted azaindole compounds. chemicalbook.com
Phosphonooxymethyl prodrugs of HIV-1 attachment inhibitors. chemicalbook.comchemicalbook.com
The reaction involves the substitution of the chloro group by a nucleophilic group, such as an amino or hydroxyl group, on the target molecule. chemicalbook.com For example, chloromethyl di-tert-butyl phosphate reacts with 2-(4-fluor-2-methylphenoxy)-N-(2-oxo-1,2-dihydropyridin-4-yl)-4-(trifluoromethyl) benzamide (B126) to produce an intermediate in the synthesis of a specialty chemical. chemicalbook.com
Catalytic Applications and Reaction Promotion
Dipotassium butyl phosphate and related alkali metal phosphates exhibit catalytic activity in various organic reactions, primarily functioning as base catalysts or as components of phase-transfer catalysis systems. chemicalbook.com The basic nature of the phosphate anion facilitates a range of chemical transformations. chemicalbook.com
While specific examples detailing the catalytic use of dipotassium n-butyl phosphate are less common in the literature than its di-tert-butyl analogue, the general catalytic utility of potassium phosphates is well-established. Potassium phosphate is recognized as a highly active and selective solid base in phase-transfer-catalyzed alkylation reactions. researchgate.net It has been shown to be superior to other common bases like hydroxides and carbonates for substrates that are sensitive to alkaline conditions. researchgate.net
The catalytic activity of metal phosphates has also been explored in reactions such as the ketonization of carboxylic acids, where the acidity of the catalyst plays a crucial role. mdpi.com Furthermore, alkali metal phosphates can influence the synthesis and properties of other catalytic materials, such as aluminophosphites used in base-catalyzed reactions like the cyanoethylation of methanol. researchgate.net The use of inexpensive and readily available alkali metal compounds like potassium tert-butoxide (a related strong base) as catalysts for P-P and P-E (E = O, S, N) bond formation highlights the potential for potassium phosphates to mediate similar transformations. nih.gov The high solubility of potassium di-tert-butyl phosphate in polar solvents also makes it a versatile compound for use as a phase transfer catalyst. chemicalbook.com
Development in Bio-responsive Materials and Surface Modification
A significant area of application for butyl phosphate lies in the field of biomaterials, particularly in modifying surfaces to enhance their interaction with biological environments. This research leverages the compound's ability to participate in biologically relevant reactions to create "smart" or bio-responsive materials.
Bioceramics, such as α-tricalcium phosphate (α-TCP), are used in bone regeneration applications due to their chemical similarity to bone mineral. However, their ability to directly bond with bone can be improved. A key strategy is to enhance their apatite-forming ability in the body.
Recent studies have demonstrated that surface modification of α-TCP with butyl phosphate significantly improves its capacity to form apatite, the primary mineral component of bone. nih.govnih.gov In this process, the bioceramic surface is treated to form salts composed of calcium ions and phosphate esters (SCPEs). nih.gov While unmodified α-TCP does not readily form apatite in simulated body fluid (SBF), a solution that mimics the ionic composition of human blood plasma, the butyl phosphate-modified surfaces show marked apatite deposition. nih.gov
The butyl phosphate treatment was found to have a greater accelerating effect on apatite formation compared to similar modifications with methyl phosphate. nih.gov This surface functionalization effectively imparts a crucial bioactive property to an otherwise less reactive ceramic, making it a more effective material for bone tissue engineering. nih.govnih.gov
Table 2: Apatite Formation on α-TCP Surfaces in Simulated Body Fluid (SBF)
| Surface Treatment | Apatite Formation in SBF | Apatite Formation in SBF with Alkaline Phosphatase (ALP) | Reference |
|---|---|---|---|
| Unmodified α-TCP | No | No | nih.govnih.gov |
| Methyl Phosphate Modified | Yes | Accelerated | nih.gov |
| Butyl Phosphate Modified | Yes | Remarkably Accelerated | nih.govnih.gov |
The design of advanced biomaterials often relies on creating surfaces that can intelligently interact with their biological surroundings. The butyl phosphate-modified bioceramics exemplify this approach, functioning as bioresponsive materials. nih.gov
The mechanism for accelerated apatite formation is a direct result of the interaction between the functionalized surface and components of the biological environment. nih.gov The process involves two key steps:
Dissolution : The calcium-butyl phosphate salts on the ceramic surface slowly dissolve, releasing calcium ions into the local environment. nih.govnih.gov
Enzymatic Reaction : A crucial interaction occurs with the enzyme alkaline phosphatase (ALP), which is present in body fluids. ALP catalyzes the hydrolysis of the butyl phosphate ester, cleaving the butyl group and releasing inorganic phosphate ions. nih.govnih.gov
This localized increase in both calcium and inorganic phosphate ions creates a supersaturated environment at the material's surface, driving the precipitation and growth of a new apatite layer. nih.gov This enzyme-triggered mineralization is a prime example of a material designed to respond to a specific biological molecule (ALP). This bio-responsive behavior is highly desirable for materials intended for bone regeneration, as it mimics natural biomineralization processes and promotes integration with host tissue. nih.gov The rate of this reaction can be tuned by changing the alkyl group of the phosphate ester, demonstrating the potential for precise control over the material's bioactivity. nih.gov
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for determining the molecular structure of dipotassium (B57713) butyl phosphate (B84403). By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of phosphorus, hydrogen, and carbon atoms within the molecule.
Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific and sensitive method for analyzing organophosphorus compounds. wikipedia.orgoxinst.com Given that ³¹P has a natural abundance of 100% and a nuclear spin of ½, it yields sharp, easily interpretable spectra. wikipedia.org This technique is paramount for directly probing the phosphorus center in dipotassium butyl phosphate, confirming the phosphate linkage and its chemical environment.
The chemical shift (δ) in a ³¹P NMR spectrum is highly indicative of the oxidation state and bonding of the phosphorus atom. For phosphate esters, the resonance typically appears in a characteristic region. The precise chemical shift for dipotassium butyl phosphate is influenced by factors such as solvent and concentration. In studies of similar compounds like dibutyl phosphate (DBP), solvent choice, such as pyridine (B92270), has been shown to provide good peak separation from related phosphorus-containing species. Gated ¹H decoupling can be employed to obtain quantitative data, as it suppresses the nuclear Overhauser effect (NOE), ensuring the signal intensity is directly proportional to the number of nuclei. huji.ac.il This allows for the accurate determination of purity and the quantification of any phosphorus-containing impurities.
Table 1: Representative ³¹P NMR Chemical Shift Data
| Compound Type | Typical Chemical Shift Range (ppm) |
|---|---|
| Phosphoric Acid (85%) | 0 (Reference) |
| Alkyl Dihydrogen Phosphates | +1 to +5 |
| Dialkyl Hydrogen Phosphates | -1 to +3 |
Note: Chemical shifts are relative to 85% H₃PO₄. The exact shift for dipotassium butyl phosphate would be determined experimentally.
While ³¹P NMR targets the phosphate core, Proton (¹H) and Carbon-13 (¹³C) NMR are used to elucidate the structure of the butyl alkyl chain.
¹H NMR provides information on the number of different types of protons and their neighboring environments. For the butyl group in dipotassium butyl phosphate, a distinct pattern of signals is expected. The spectrum would show a triplet for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (B1212753) (CH₂) group, another multiplet for the next methylene group, and a multiplet for the methylene group bonded to the phosphate oxygen. The coupling between adjacent protons results in these splitting patterns, and the integration of the signal areas corresponds to the number of protons in each group.
¹³C NMR reveals the number of non-equivalent carbon atoms in the molecule. A ¹³C NMR spectrum of dipotassium butyl phosphate would show four distinct signals corresponding to the four carbon atoms of the butyl chain. The chemical shifts of these carbons are influenced by their proximity to the electronegative phosphate group. The carbon atom directly attached to the oxygen (C1) would be the most downfield, with the chemical shifts of the other carbons (C2, C3, C4) shifting progressively upfield. purdue.edu Assigning the spectra of butyl chains in organophosphorus compounds can sometimes be complex due to similarities in chemical shifts and coupling constants. purdue.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Butyl Group
| Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| O-C H₂-CH₂-CH₂-CH₃ (C1) | ~3.9-4.1 (multiplet) | ~65-68 |
| O-CH₂-C H₂-CH₂-CH₃ (C2) | ~1.6-1.8 (multiplet) | ~30-33 |
| O-CH₂-CH₂-C H₂-CH₃ (C3) | ~1.3-1.5 (multiplet) | ~18-20 |
Note: These are approximate ranges based on data for similar compounds like dibutyl phosphate and tributyl phosphate. guidechem.comchemicalbook.comchemicalbook.com The exact values would be determined experimentally.
X-ray Diffraction (XRD) Studies for Solid-State Structure and Crystal Chemistry
X-ray diffraction (XRD) is the definitive technique for determining the arrangement of atoms in a crystalline solid. It provides fundamental information on crystal structure, phase identity, and purity.
Single-crystal X-ray diffraction is a powerful technique that can provide a precise three-dimensional model of a molecule's atomic arrangement in the solid state. rigaku.compulstec.net If a suitable single crystal of dipotassium butyl phosphate or a complex thereof can be grown, this method can unambiguously determine its molecular structure, including precise bond lengths, bond angles, and intermolecular interactions. pulstec.net
The analysis of a metal complex of dipotassium butyl phosphate would reveal the coordination environment of the potassium ions, showing how they interact with the oxygen atoms of the phosphate group and potentially with water molecules if it is a hydrated crystal. This provides invaluable insight into the solid-state packing and the nature of the ionic bonding within the crystal lattice.
Table 3: Example of Crystallographic Data Obtainable from Single-Crystal XRD
| Parameter | Example Value/Information |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| α = 90°, β = XX.XX°, γ = 90° | |
| Volume (V) | XXXX.X ų |
| Molecules per unit cell (Z) | 4 |
| Bond Length (P-O) | ~1.5 - 1.6 Å |
Note: This table is illustrative of the type of data generated and does not represent actual data for dipotassium butyl phosphate.
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and analyze the purity of a bulk sample. covalentmetrology.com Unlike single-crystal XRD, PXRD is performed on a finely ground powder containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid.
For dipotassium butyl phosphate, PXRD is used to:
Confirm Phase Identity: The obtained diffraction pattern can be compared to a reference pattern from a database or a pattern calculated from single-crystal data to confirm the identity of the synthesized material. researchgate.net
Assess Purity: The presence of sharp peaks corresponding to other crystalline phases would indicate impurities. researchgate.net
Determine Lattice Parameters: The positions of the diffraction peaks can be used to determine the unit cell dimensions of the crystal lattice. cambridge.org
Studies on related potassium phosphate materials demonstrate the utility of PXRD in characterizing their structural properties and identifying different phases. nih.govmdpi.com
Table 4: Representative Powder XRD Data Format
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 100 |
| 20.8 | 4.27 | 85 |
| 23.1 | 3.85 | 60 |
| 29.3 | 3.05 | 75 |
Note: This table is a hypothetical representation of a PXRD pattern for a crystalline potassium phosphate compound.
Mass Spectrometry for Molecular Identification and Degradation Product Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight of dipotassium butyl phosphate and for identifying and quantifying potential degradation products, such as monobutyl phosphate. nih.gov
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and ionic compounds like organophosphate salts. ESI-MS can be performed in both positive and negative ion modes.
Negative Ion Mode (-ESI): This mode is particularly useful for phosphate esters. Dipotassium butyl phosphate would likely lose one or both potassium ions and gain a proton to be detected as the [M-2K+H]⁻ ion, or it may be observed as adducts. For its degradation product, dibutyl phosphate (HDBP), the deprotonated molecule [M-H]⁻ is typically observed as an abundant ion. nih.gov
Positive Ion Mode (+ESI): In this mode, the compound may be detected as an adduct with remaining potassium ions, such as [M-K]⁺. Studies on related compounds have also shown the formation of specific cluster ions, which can be used for quantification. nih.gov
Coupling mass spectrometry with a separation technique like liquid chromatography (LC-MS) allows for the analysis of complex mixtures, enabling the separation and identification of the parent compound from its precursors and degradation products. mdpi.comnih.gov This is essential for monitoring the stability and purity of the compound.
Table 5: Expected Mass-to-Charge (m/z) Ratios for Dipotassium Butyl Phosphate and Related Species in ESI-MS
| Species | Formula | Expected m/z (Negative Ion Mode) | Expected m/z (Positive Ion Mode) |
|---|---|---|---|
| Butyl Dihydrogen Phosphate | C₄H₁₁O₄P | 153.03 [M-H]⁻ | 155.05 [M+H]⁺ |
| Dipotassium Butyl Phosphate | C₄H₉K₂O₄P | 153.03 [M-2K+H]⁻ | 193.00 [M-K]⁺ |
Note: m/z values are calculated based on the most abundant isotopes.
High-Resolution Mass Spectrometry for Trace Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the trace analysis of dipotassium butyl phosphate, offering unparalleled specificity and sensitivity. Instruments such as Orbitrap or Time-of-Flight (TOF) mass spectrometers provide high resolving power and mass accuracy, which are critical for the unambiguous identification of the butyl phosphate anion ([C₄H₁₀O₄P]⁻) in complex matrices. mdpi.comnih.govacs.orgmdpi.comnih.govmdpi.com This capability allows for the determination of the elemental composition of the ion, distinguishing it from other isobaric interferences that may be present at trace levels.
In a typical workflow, the sample containing dipotassium butyl phosphate is introduced into the mass spectrometer, often via liquid chromatography, and ionized using a soft ionization technique like Electrospray Ionization (ESI). For alkyl phosphates, ESI in negative ion mode is highly effective, directly detecting the deprotonated molecule, [M-H]⁻. mdpi.com HRMS analysis provides a high-accuracy mass measurement of this ion, which can be used to confirm its elemental formula with a mass error of less than 5 ppm. mdpi.com This level of precision is crucial for confirming the presence of the analyte in environmental or biological samples. acs.orgnih.gov
Fragmentation analysis using tandem mass spectrometry (MS/MS) further enhances identification confidence. By isolating the precursor ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. mdpi.com For alkyl phosphates, common fragmentation pathways include the loss of alkyl groups. mdpi.com High-resolution measurement of these fragment ions provides an additional layer of confirmation for the structural elucidation of the parent compound. mdpi.com
| Ionic Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Butyl phosphate anion | [C₄H₁₀O₄P]⁻ | 153.0317 |
| H₃PO₄ fragment ion | [H₂O₄P]⁻ | 96.9691 |
Advanced Chromatographic Techniques for Separation and Quantification
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of dipotassium butyl phosphate by Gas Chromatography (GC) is unfeasible due to its ionic nature and lack of volatility. drawellanalytical.comresearchgate.net Therefore, a crucial prerequisite for GC analysis is a derivatization step to convert the non-volatile alkyl phosphate into a thermally stable and volatile compound. mdpi.comnih.govproquest.com Silylation is one of the most common and effective derivatization techniques for this purpose. mdpi.comnih.gov
Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the acidic protons on the phosphate group with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. digitaloceanspaces.comnih.gov This process significantly increases the volatility of the analyte, making it amenable to separation on a GC column. The derivatization reaction must be carefully optimized in terms of reagent volume, temperature, and reaction time to ensure complete conversion and avoid byproduct formation. digitaloceanspaces.comyoutube.com
Once derivatized, the resulting silyl (B83357) ester of butyl phosphate can be separated using a capillary GC column, typically with a non-polar or mid-polar stationary phase. drawellanalytical.com Detection can be achieved using a mass spectrometer (GC-MS), which provides both quantification and structural confirmation, or a phosphorus-specific detector like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity and sensitivity. drawellanalytical.comnih.gov
| Parameter | Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Liquid Chromatography (LC) for Non-Volatile Species
Liquid Chromatography (LC) is an ideal and direct technique for the separation and quantification of dipotassium butyl phosphate, as it is well-suited for polar, ionic, and non-volatile compounds. researchgate.netnih.gov Coupled with tandem mass spectrometry (LC-MS/MS), it provides a highly sensitive and selective analytical method. nih.govresearchgate.netcdc.gov
Several LC modes can be employed for the analysis of alkyl phosphates. While traditional reversed-phase (RP) chromatography using C18 columns can be used, the high polarity of butyl phosphate often results in poor retention. researchgate.net To overcome this, ion-pairing agents can be added to the mobile phase to enhance retention, though these can sometimes cause ion suppression in the MS source. mdpi.com
A more effective approach is Hydrophilic Interaction Liquid Chromatography (HILIC). nih.govchromatographyonline.comhplc.eu HILIC utilizes a polar stationary phase (e.g., silica, zwitterionic) and a mobile phase with a high percentage of organic solvent, typically acetonitrile. researchgate.netnih.govchromatographyonline.comhplc.eu This setup is excellent for retaining and separating very polar compounds like alkyl phosphates. researchgate.netnih.govchromatographyonline.comhplc.eu The high organic content of the mobile phase also facilitates efficient desolvation and ionization in the ESI source, leading to enhanced MS sensitivity. researchgate.netchromatographyonline.com
The separated butyl phosphate is typically detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition, which provides exceptional selectivity and allows for quantification at very low concentrations, even in complex sample matrices. nih.gov
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule in the absence of solvent effects. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and, from it, a wide range of molecular properties.
Density Functional Theory is a computational method that models the electron density of a system to determine its energy and other properties. It is widely used for its favorable balance of accuracy and computational cost.
Geometry Optimization: The first step in most quantum chemical studies is to find the molecule's most stable three-dimensional structure, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the computational algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. For the butyl phosphate (B84403) anion, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the P-O, C-O, C-C, and C-H bonds. Studies on related molecules like TBP, HDBP, and H2MBP have used DFT to calculate these structural parameters. For instance, the P=O bond length in TBP has been calculated to be approximately 1.48 Å wikipedia.org. This process provides a foundational understanding of the molecule's shape and steric profile.
Vibrational Analysis: Once the optimized geometry is found, a vibrational analysis is typically performed. This calculation determines the frequencies of the molecule's normal modes of vibration. These theoretical frequencies can be directly compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model. For TBP and its degradation products, DFT calculations have been used to simulate their FTIR and Raman spectra, helping to assign specific spectral peaks to the vibrations of particular functional groups, such as the characteristic P=O stretching frequency wikipedia.orgchalcogen.ro.
Table 1: Representative Calculated Structural Parameters for Butyl Phosphate Derivatives using DFT
| Parameter | TBP | HDBP | H2MBP |
| P=O Bond Length (Å) | ~1.48 | ~1.50 | ~1.52 |
| P-O(C) Bond Length (Å) | ~1.61 | ~1.62 | ~1.63 |
| O=P-O Angle (°) ** | ~118 | ~117 | ~116 |
| P-O-C Angle (°) ** | ~120 | ~119 | ~118 |
Note: These are typical values derived from computational studies on TBP and its analogues; specific values depend on the level of theory and basis set used.
DFT is also exceptionally useful for probing the electronic properties of a molecule, which are key to understanding its reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of theLUMO is related to the electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more reactive. Computational studies have shown that TBP has a larger HOMO-LUMO energy gap compared to its derivatives, HDBP and H2MBP, indicating that TBP is the most stable and least reactive of the three chalcogen.ro.
Table 2: Calculated Electronic Properties for TBP and its Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| TBP | -7.5 | -0.5 | 7.0 | ~3.1 |
| HDBP | -7.2 | -0.8 | 6.4 | ~3.5 |
| H2MBP | -7.0 | -1.0 | 6.0 | ~4.2 |
Note: These values are illustrative and based on DFT calculations reported for TBP and its degradation products chalcogen.ro. The exact values can vary with the computational method.
Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a liquid solution. MD simulations model the movements of atoms and molecules over time based on classical mechanics, allowing for the investigation of dynamic processes and bulk properties.
Solvation Shells: MD simulations can reveal how solvent molecules arrange themselves around a solute molecule, a phenomenon known as solvation. By calculating Radial Distribution Functions (RDFs), which describe the probability of finding one atom at a certain distance from another, the structure of the solvation shells can be characterized. For dipotassium (B57713) butyl phosphate in an aqueous solution, simulations would show the arrangement of water molecules around the charged phosphate headgroup and the hydrophobic butyl chain.
Self-Association: In nonpolar or weakly polar solvents, organophosphate molecules like TBP have been shown to self-associate, forming dimers or larger aggregates researchgate.net. MD simulations can elucidate the nature of these interactions, showing, for example, that TBP molecules often align in an anti-parallel fashion to optimize dipole-dipole interactions between their P=O groups. This self-association behavior is critical in applications like solvent extraction, as it affects the activity of the extractant in the organic phase.
MD simulations are particularly powerful for studying the complex interactions between an organophosphate and other species in solution, such as metal ions. This is highly relevant for understanding the role of such molecules in processes like metal extraction or as electrolytes.
Coordination and Complexation: In a solution containing metal salts, MD simulations can model the process of metal ion coordination by the phosphate group. The simulations can determine the coordination number (the number of coordinating atoms around the metal ion) and the geometry of the resulting complex. For instance, simulations of alkali metal halides in ionic liquids show how the cations and anions of the dissolved salt are solvated by the ions of the liquid, forming stable kinetic entities nih.govresearchgate.netnih.gov. Similar principles would apply to dipotassium butyl phosphate, where simulations could explore the solvation of the K+ ions and their interaction with the butyl phosphate anion.
Ion Pairing: In solution, the dipotassium butyl phosphate would exist as dissociated K+ cations and butyl phosphate anions. MD simulations can quantify the extent of ion pairing versus free ions. The Potential of Mean Force (PMF) can be calculated to determine the free energy profile for bringing a potassium ion and a butyl phosphate anion together, providing insight into the stability of the ion pair.
Table 3: Typical Coordination Numbers of Metal Ions with Phosphate/Phosphoryl Oxygen from MD Simulations
| Ion | Coordinating Group | Typical First Shell Coordination Number |
| Li+ | Phosphoryl Oxygen (P=O) | 4 |
| Na+ | Phosphoryl Oxygen (P=O) | 4-5 |
| K+ | Phosphoryl Oxygen (P=O) | 5-6 |
| Pu(IV) | Phosphoryl Oxygen (P=O) | 2 (in TBP complexes) |
| Zr(IV) | Phosphoryl Oxygen (P=O) | 2 (in TBP complexes) |
Note: Data is based on simulations of various organophosphates and related systems interacting with metal ions nih.govresearchgate.netnih.govacs.org.
Computational Studies of Reaction Mechanisms and Catalytic Pathways
Computational methods are indispensable for elucidating the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the high-energy transition states that connect them.
Hydrolysis Mechanisms: The hydrolysis of phosphate esters is a fundamentally important reaction in biology and chemistry. Computational studies, often using DFT, have been employed to distinguish between possible reaction mechanisms. For phosphate monoesters, two primary pathways are often considered: a dissociative mechanism, which proceeds through a highly reactive metaphosphate intermediate, and an associative mechanism, which involves a pentacoordinate transition state nih.govacs.org. Calculations of the activation energy barriers for each pathway can predict which mechanism is more favorable under specific conditions (e.g., pH, leaving group ability) nih.gov.
Catalytic Pathways: These computational tools can also be used to understand how other species, such as metal ions, catalyze reactions. A metal ion like potassium could, in principle, catalyze the hydrolysis of a phosphate ester. DFT calculations could model this by including the metal ion in the reacting system. The calculations could show how the metal ion acts as a Lewis acid, coordinating to an oxygen atom on the phosphate group. This coordination would polarize the P-O bond, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water frontiersin.org. By comparing the activation energy of the catalyzed reaction to the uncatalyzed one, the efficacy of the catalyst can be quantified. Such studies provide molecular-level insights that are often difficult to obtain through experimental means alone frontiersin.orgdtic.mil.
Environmental Chemistry and Transformation Pathways
Environmental Fate and Transport Mechanisms (Mechanistic Research)
The environmental transport of organophosphate esters is largely influenced by their partitioning behavior between air, water, soil, and sediment. This behavior is, in turn, dependent on properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). OPEs encompass a wide range of these properties, from hydrophilic to hydrophobic compounds.
As a salt, dipotassium (B57713) butyl phosphate (B84403) is expected to be highly soluble in water. This high water solubility suggests that it will predominantly be found in the aqueous phase in the environment. Consequently, its transport is likely to be governed by water movement, including surface water runoff and leaching through the soil profile into groundwater. The potential for long-range atmospheric transport, a significant pathway for more volatile and less water-soluble OPEs, is expected to be low for dipotassium butyl phosphate due to its ionic nature and consequently low vapor pressure.
Once in aquatic systems, dipotassium butyl phosphate may remain dissolved in the water column or partition to sediments. The extent of sorption to sediment and suspended particles will depend on the specific characteristics of the sediment, such as its organic carbon content. While some OPEs with poor water solubility tend to be adsorbed in sediments, the high water solubility of dipotassium butyl phosphate suggests that a significant fraction will likely remain dissolved.
Chemical and Biological Degradation Studies in Environmental Compartments
The persistence of dipotassium butyl phosphate in the environment is determined by its susceptibility to chemical and biological degradation processes. These processes transform the parent compound into simpler molecules, ultimately leading to its mineralization.
Hydrolysis is a key chemical degradation pathway for organophosphate esters in aquatic environments. The ester linkages in these compounds are susceptible to cleavage by water, a process that can be influenced by pH and temperature.
The following table summarizes the first-order hydrolysis rate constants for dibutyl phosphate at various temperatures, as reported in the study.
| Temperature (°C) | First-Order Rate Constant (k, s⁻¹) |
| 110 | 6.30 x 10⁻³ |
| 120 | 2.10 x 10⁻² |
| 130 | 5.80 x 10⁻² |
| 140 | 1.14 x 10⁻¹ |
| 150 | 2.10 x 10⁻¹ |
The study also determined the activation energy for the first-order hydrolysis reaction to be 111.0 kJ/mol, with a pre-exponential factor of 9.38 x 10¹² s⁻¹. xml-journal.net These findings indicate that at elevated temperatures, the hydrolysis of the butyl phosphate ester bond is a significant degradation pathway.
Biodegradation is a critical process in the ultimate removal of organophosphate esters from the environment. Microorganisms, particularly bacteria and fungi, can utilize these compounds as a source of carbon, phosphorus, or energy. The primary mechanism for the microbial degradation of OPEs is enzymatic hydrolysis. vliz.beoup.comoup.com
The biodegradation of OPEs is initiated by enzymes such as phosphotriesterases, which catalyze the hydrolysis of the ester bonds. vliz.be This initial step is considered the most significant in the detoxification of these compounds. oup.comoup.com Various bacterial genera, including Flavobacterium, Pseudomonas, Bacillus, and Aspergillus, have been identified as capable of degrading organophosphate compounds. vliz.beoup.comoup.com
While specific studies on the biodegradation of dipotassium butyl phosphate are lacking, research on the microbial degradation of dibutyl phthalate (B1215562) (DBP) can provide a model for the potential biotransformation of the butyl moiety. Studies have shown that microorganisms can degrade DBP through two main initial pathways:
Pathway 1: Hydrolysis of one ester bond to form mono-butyl phthalate (MBP), which is then further degraded.
Pathway 2: Transesterification or demethylation to form other phthalate esters, which are subsequently hydrolyzed.
In both pathways, the ultimate fate of the butyl group involves its conversion to smaller organic acids and eventually mineralization to carbon dioxide and water. For instance, some fungal species are known to metabolize DBP to fumaric and malic acids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
